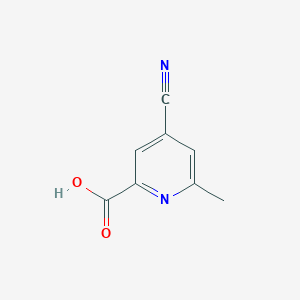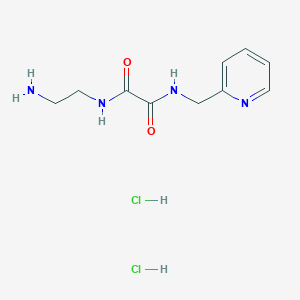
N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4O2 and its molecular weight is 295.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ligand Complexation Studies
- Complexation with Cadmium(II): N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride has been utilized in complexation studies with Cadmium(II). The compound formed a tetradentate ligand with Cd(II), exhibiting a distorted octahedral geometry and incorporating hydrogen bonding in its crystal structure (Hakimi et al., 2013).
Reaction Studies and Ligand Formation
- Reaction with Pyridine-2-carbaldehyde: The reaction of this compound with pyridine-2-carbaldehyde led to the formation of ligands such as PMAE and POPME. These ligands were subsequently used to create complexes with copper(II) and cadmium(II) chlorides, revealing insights into their molecular structure and potential for biological interactions (Mardani et al., 2019).
Applications in Sensor Technology
- Development of Ratiometric Fluorescent Sensors: The compound has been integrated into a carbon-dot-based dual-emission nanohybrid system. This integration was done for the intracellular imaging of Cu(2+) ions, showcasing its potential in sensitive biosensor applications (Zhu et al., 2012).
Structural Analysis and Coordination Chemistry
- Formation of Cu(II) Complexes: The compound was involved in the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines. This study contributes to understanding the effect of arm length and intermolecular interactions in coordination chemistry (Keypour et al., 2015).
Propiedades
IUPAC Name |
N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)oxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c11-4-6-13-9(15)10(16)14-7-8-3-1-2-5-12-8;;/h1-3,5H,4,6-7,11H2,(H,13,15)(H,14,16);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPCIYOWVVKKNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



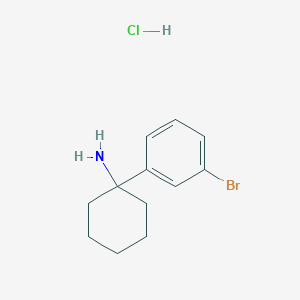

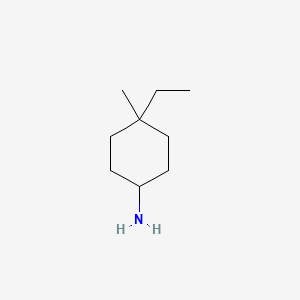
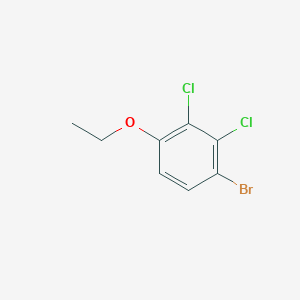
![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)
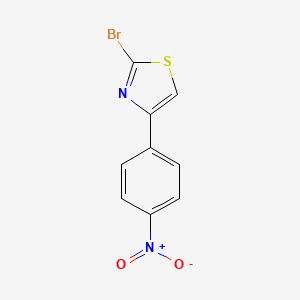

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)
![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)
